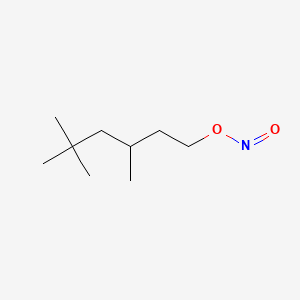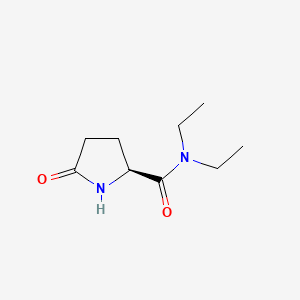
2-Ethylhexyl 3-methoxypropyl phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexyl 3-methoxypropyl phthalate is a phthalate ester, which is a type of chemical compound commonly used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, transparency, durability, and longevity. This compound is known for its ability to impart these properties to polyvinyl chloride (PVC) and other polymers, making it valuable in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethylhexyl 3-methoxypropyl phthalate is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol and 3-methoxypropanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature range of 150-200°C to facilitate the esterification process. The resulting product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors. The process begins with the mixing of phthalic anhydride, 2-ethylhexanol, and 3-methoxypropanol in the presence of an acid catalyst. The mixture is heated and maintained at the optimal temperature to ensure complete esterification. After the reaction is complete, the product is subjected to purification steps, including distillation and filtration, to remove any impurities and obtain a high-purity compound suitable for industrial use.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylhexyl 3-methoxypropyl phthalate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid, 2-ethylhexanol, and 3-methoxypropanol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of phthalic acid derivatives and other oxidation products.
Substitution: The ester groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols, often under mild heating conditions.
Major Products Formed
Hydrolysis: Phthalic acid, 2-ethylhexanol, and 3-methoxypropanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl 3-methoxypropyl phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, particularly in relation to its use in medical devices and packaging materials.
Industry: Widely used in the production of flexible PVC products, such as cables, hoses, and flooring materials.
Wirkmechanismus
The mechanism of action of 2-ethylhexyl 3-methoxypropyl phthalate involves its interaction with cellular and molecular targets. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it can interact with hormone receptors, potentially disrupting endocrine functions. The compound may also induce oxidative stress and affect cellular signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Ethylhexyl 3-methoxypropyl phthalate can be compared with other phthalate esters, such as:
Bis(2-ethylhexyl) phthalate (DEHP): Similar in structure but lacks the methoxypropyl group. DEHP is widely used as a plasticizer but has raised health concerns due to its endocrine-disrupting properties.
Diisononyl phthalate (DINP): Another commonly used plasticizer with a different alkyl chain structure. DINP is considered to have lower toxicity compared to DEHP.
Diisodecyl phthalate (DIDP): Similar to DINP but with a longer alkyl chain, providing different physical properties and lower volatility.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications where other phthalates may not perform as effectively.
Eigenschaften
CAS-Nummer |
85661-32-1 |
|---|---|
Molekularformel |
C20H30O5 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
2-O-(2-ethylhexyl) 1-O-(3-methoxypropyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H30O5/c1-4-6-10-16(5-2)15-25-20(22)18-12-8-7-11-17(18)19(21)24-14-9-13-23-3/h7-8,11-12,16H,4-6,9-10,13-15H2,1-3H3 |
InChI-Schlüssel |
ISLYGGZIEGTHIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





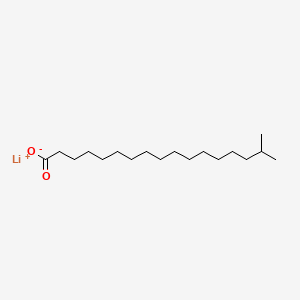


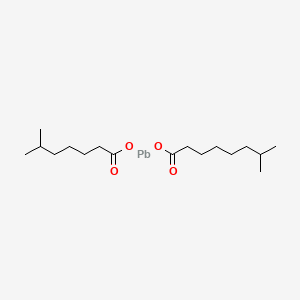
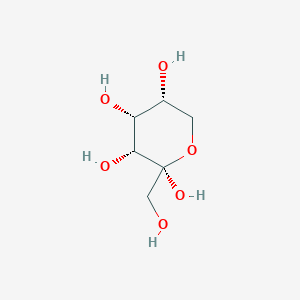
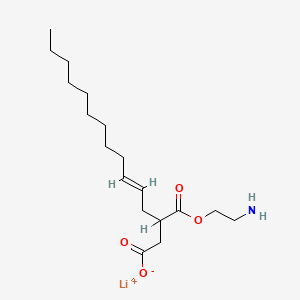
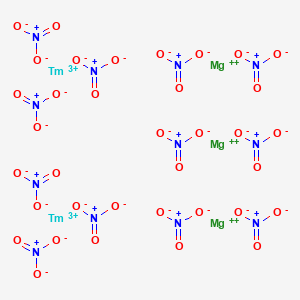
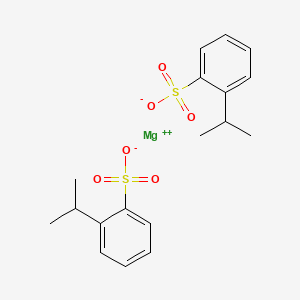
![6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine](/img/structure/B12662799.png)
